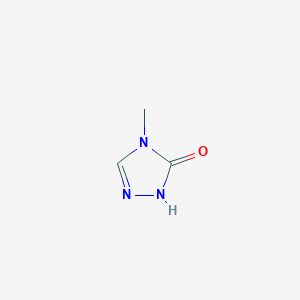

4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 4114-43-6

Cat. No.: VC7781532

Molecular Formula: C3H5N3O

Molecular Weight: 99.093

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4114-43-6 |

|---|---|

| Molecular Formula | C3H5N3O |

| Molecular Weight | 99.093 |

| IUPAC Name | 4-methyl-1H-1,2,4-triazol-5-one |

| Standard InChI | InChI=1S/C3H5N3O/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7) |

| Standard InChI Key | LCIMTQHLKRQXAS-UHFFFAOYSA-N |

| SMILES | CN1C=NNC1=O |

Introduction

Chemical Structure and Nomenclature

The IUPAC name for 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one reflects its heterocyclic framework, where a methyl group occupies the 4-position, and the 4,5-dihydro designation indicates partial saturation of the triazole ring. The molecular formula is C₃H₆N₄O, with a molecular weight of 114.11 g/mol . The compound’s structure features a carbonyl group at position 5 and an amine group at position 3, contributing to its polarity and reactivity (Figure 1) .

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₆N₄O | |

| Molecular Weight | 114.11 g/mol | |

| XLogP3 (Hydrophobicity) | -1.5 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

The hydrochloride salt derivative, 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride (C₄H₉ClN₄O), is a common form used in synthetic applications due to improved solubility .

Synthesis and Manufacturing

The synthesis of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives typically involves cyclization reactions. A representative method includes:

-

Cyclization of Thiosemicarbazides: Reaction of methyl hydrazinecarbimidothioate with hydrazine hydrate under acidic conditions yields the triazolone core .

-

Mannich Reactions: Introducing substituents via formaldehyde and secondary amines, as demonstrated in the synthesis of morpholine-functionalized analogs . For example, refluxing 3-alkyl-4-benzylidenamino-triazol-5-ones with formaldehyde and morpholine in ethanol produces N-morpholinomethyl derivatives .

Table 2: Synthetic Conditions for Triazolone Derivatives

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Formaldehyde, Morpholine | Reflux, 4 hours | 65–78% | |

| Ethanol Solvent | Room temperature, 12 hours | - |

Characterization and Analytical Data

Spectroscopic Analysis

-

FT-IR: Key peaks include a carbonyl stretch at 1,690–1,710 cm⁻¹ and N-H stretches at 3,250–3,300 cm⁻¹ .

-

¹H NMR: Signals for the methyl group appear as a singlet at δ 2.45–2.55 ppm, while ring protons resonate as multiplets at δ 3.80–4.20 ppm .

-

¹³C NMR: The carbonyl carbon is observed at δ 165–170 ppm, and the methyl carbon at δ 25–30 ppm .

Table 3: Representative NMR Data

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| CH₃ | 2.50 | Singlet | |

| NH | 7.20–7.40 | Broad | |

| Ring CH₂ | 3.90–4.10 | Multiplet |

Chromatographic Methods

High-performance liquid chromatography (HPLC) with C18 columns and methanol-water mobile phases is commonly employed for purity analysis .

Physicochemical Properties

The compound exhibits moderate hydrophilicity (XLogP3 = -1.5) , making it soluble in polar solvents like dimethyl sulfoxide (DMSO) and ethanol. Its hydrochloride salt enhances aqueous solubility, facilitating biological testing . Thermal stability analyses indicate decomposition temperatures above 200°C, suitable for high-temperature reactions .

| Derivative | Activity (IC₅₀/EC₅₀) | Assay Type | Source |

|---|---|---|---|

| N-Morpholinomethyl | 18.5 μM (Metal Chelation) | Ferrozine Assay | |

| 4-Benzylidenamino | 32.4 μM (DPPH Scavenging) | Radical Scavenging |

Applications in Research and Industry

-

Pharmaceutical Intermediates: The triazolone core serves as a scaffold for antitumor and antiviral agents .

-

Coordination Chemistry: The amine and carbonyl groups enable complexation with transition metals, useful in catalysis .

-

Materials Science: Functionalized derivatives are explored as ligands in luminescent materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume